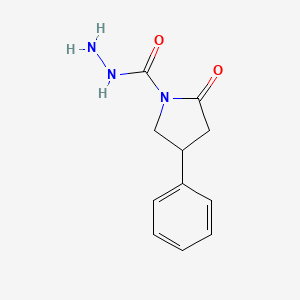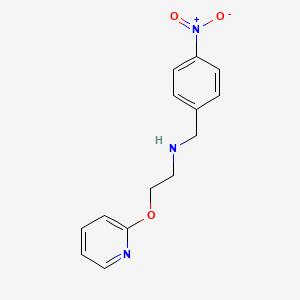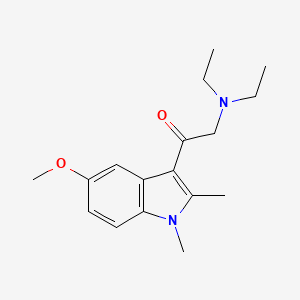
2-Oxo-4-phenylpyrrolidine-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-4-phenylpyrrolidine-1-carbohydrazide is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 2-Oxo-4-phenylpyrrolidine-1-carbohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with 1,4-naphthoquinone or 2-methyl-1,4-naphthoquinone . The reaction typically takes place in the presence of a suitable solvent and under controlled temperature conditions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Oxo-4-phenylpyrrolidine-1-carbohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the pyrrolidine ring. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Oxo-4-phenylpyrrolidine-1-carbohydrazide has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has been studied for its potential as an antimicrobial and antifungal agent . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-Oxo-4-phenylpyrrolidine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the central nervous system, leading to modulation of neurotransmitter levels and signaling pathways. This interaction can result in various pharmacological effects, including neuroprotection and cognitive enhancement . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparación Con Compuestos Similares
2-Oxo-4-phenylpyrrolidine-1-carbohydrazide can be compared with other similar compounds, such as 5-oxo-1-phenylpyrrolidine-3-carbohydrazides and 2-oxo-4-phenylpyrrolidine-3-carboxylic acid . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-oxo-4-phenylpyrrolidine-1-carbohydrazide |
InChI |
InChI=1S/C11H13N3O2/c12-13-11(16)14-7-9(6-10(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16) |
Clave InChI |
TUQMBVPBAGSWFW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C(=O)NN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dibromo-17-(2-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483567.png)
![N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12483571.png)
![Methyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12483575.png)
![Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483578.png)
![N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12483599.png)

![4-[({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12483610.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12483612.png)

![Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483627.png)

![Cyclohexyl (1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12483646.png)
![3-(benzyloxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide](/img/structure/B12483647.png)
![(2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12483654.png)
